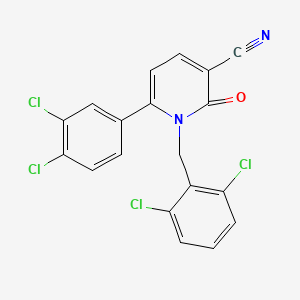

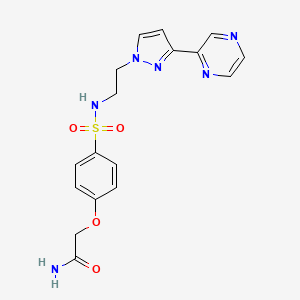

![molecular formula C9H5N3O2 B2356358 7-氰基咪唑并[1,2-a]吡啶-3-羧酸 CAS No. 1019022-01-5](/img/structure/B2356358.png)

7-氰基咪唑并[1,2-a]吡啶-3-羧酸

描述

7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are an important class of fused nitrogen-bridged heterocyclic compounds due to their broad spectrum of biological activity profiles . They have been attracting substantial interest due to their potential pharmaceutical applications .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthesis pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions . A convenient gold-catalyzed strategy for the synthesis of imidazo[1,2-a]pyridine derivatives has been developed via gold carbene complexes .Chemical Reactions Analysis

Imidazo[1,2-a]pyridines undergo various chemical reactions. The recent synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .科学研究应用

合成和抗炎活性

- 2-甲基咪唑并[1,2-a]吡啶-3-羧酸:已经合成了一系列这些化合物并评估了它们的抗炎、镇痛、解热和致溃疡活性,表明它们在制药应用中的潜力 (Abignente 等人,1982 年)。

药物科学中的组合化学

- 3-(环己基氨基)-2-芳基咪唑并[1,2-a]吡啶-8-羧酸的合成:这项研究展示了使用一锅法合成这些化合物,突出了它们在医药和生物科学中的相关性 (Marandi,2018 年)。

化学合成技术

- 铜介导合成:一项研究详细介绍了铜介导的三组分方法,用于从 2-氨基吡啶、苯乙酮和苄基氰化物合成 3-氰基咪唑并[1,2-a]吡啶。这项研究提供了对先进化学合成技术的见解 (Wen、Lu 和 Wang,2015 年)。

抗癌剂

- 有机金属配合物:本研究讨论了作为细胞周期蛋白依赖性激酶抑制剂的有机金属配合物的合成和表征,用于癌症治疗,表明该化合物在肿瘤学中的作用 (Stepanenko 等人,2011 年)。

新型合成方法

- 3-氨基咪唑并[1,2-a]吡啶和 -吡嗪:描述了合成这些化合物的缩合反应方法,展示了化学合成中的创新方法 (Shaabani、Soleimani 和 Maleki,2007 年)。

抗真菌活性

- 四氢咪唑并[1,2-a]吡啶衍生物:这项研究专注于合成新衍生物并评估它们的抗念珠菌活性,证明了该化合物在抗真菌疗法中的潜力 (Ozdemir 等人,2010 年)。

抗菌剂

- 稠合杂环唑鎓头孢菌素:该研究探讨了带有咪唑并[1,2-a]吡啶取代基的头孢菌素的抗菌活性,表明它们在开发新抗生素中的用途 (Nishimura 等人,1991 年)。

未来方向

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . This review will provide new initiatives to the chemists towards the synthesis of imidazo[1,2-a]pyridines and all frequent challenges associated with the reported methods .

属性

IUPAC Name |

7-cyanoimidazo[1,2-a]pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-4-6-1-2-12-7(9(13)14)5-11-8(12)3-6/h1-3,5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXXFOUZASFACNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NC=C2C(=O)O)C=C1C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

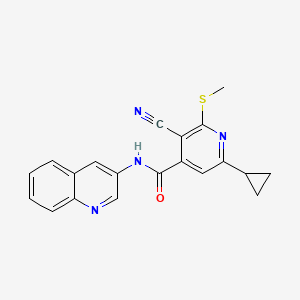

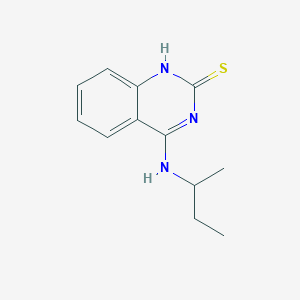

![2-(benzylsulfanyl)-4-methyl-7-phenyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2356277.png)

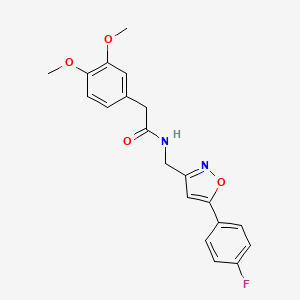

![1-(3,4-Dimethoxyphenyl)-7-methyl-2-(3-morpholinopropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2356278.png)

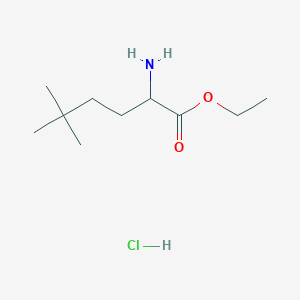

![5-(3-methylpiperidin-1-yl)-7-(pyrrolidin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2356279.png)

![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B2356281.png)

![N-(3,4-dimethylphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2356290.png)

![2-[hydroxy(4-methoxyphenyl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B2356294.png)

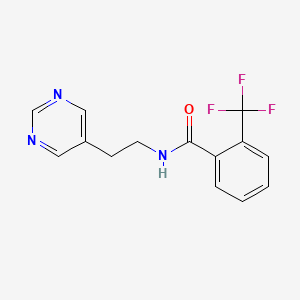

![2-[[1-[3-(Trifluoromethyl)phenyl]sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2356297.png)